The synthesis of miriplatin has evolved over time, with recent improvements focusing on enhancing yield and safety. The primary method involves the reaction of platinum(II) iodide complex with silver myristate in an aqueous medium. A notable synthesis route includes:
Miriplatin's molecular formula is , with a molecular weight of approximately 763.99 g/mol. The structure features a platinum center coordinated to two myristate ligands and a cyclohexanediamine moiety, which enhances its lipophilicity and solubility in oily media:
This structure allows for effective interaction with cellular components, enhancing its therapeutic potential against tumors .
Miriplatin undergoes various chemical reactions that are crucial for its function as an antitumor agent:
These reactions are fundamental to its mechanism of action and therapeutic efficacy.
Miriplatin exerts its antitumor effects primarily through the following mechanisms:
Miriplatin has been primarily investigated for its use in treating hepatocellular carcinoma through transcatheter arterial chemoembolization (TACE). Its formulation allows for targeted delivery directly into the tumor vasculature, maximizing local drug concentration while minimizing systemic side effects. Research has also explored its use in combination therapies and novel formulations such as liposomes to improve efficacy against various cancers .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2